molecular formula C19H18N2O4 B2915062 11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 903452-83-5

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2915062
CAS No.: 903452-83-5
M. Wt: 338.363
InChI Key: BSKHPQYOXPNHRS-UHFFFAOYSA-N
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Description

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole moiety and the diazatricyclic core makes it an interesting subject for chemical research and development.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one, are the cyclooxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of important prostaglandins which maintain constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .

Mode of Action

This compound acts as a competitive inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 . This results in a decrease in the production of prostaglandins, thromboxane, and prostacyclin, which play important roles in different biological responses .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclins, which are involved in inflammation, pain, and fever responses, as well as the regulation of blood flow and the formation of blood clots . By inhibiting the COX enzymes, this compound reduces the production of these substances, thereby modulating these physiological responses .

Result of Action

The compound exhibits cytotoxic activity against certain cancer cell lines, such as the HeLa cervical cancer cell line . It has been found to be potent against the COX1 enzyme, with an IC50 value of 0.725 µM . The compound also shows potent activity against both COX1 and COX2, with IC50 values of 1.12 and 1.3 µM, respectively . Its selectivity ratio (0.862) was found to be better than that of Ketoprofen (0.196) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

    Construction of the Diazatricyclic Core: The diazatricyclic core is often constructed through a series of cyclization reactions involving amines and suitable dienophiles.

    Coupling of the Benzodioxole and Diazatricyclic Units: The final step involves coupling the benzodioxole moiety with the diazatricyclic core using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.

    Diazatricyclic Compounds: Other compounds with similar tricyclic structures but different substituents.

Uniqueness

11-(2H-1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its combination of the benzodioxole and diazatricyclic units, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

11-(1,3-benzodioxole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-3-1-2-15-14-6-12(9-21(15)18)8-20(10-14)19(23)13-4-5-16-17(7-13)25-11-24-16/h1-5,7,12,14H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHPQYOXPNHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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